molecular formula C12H7F3N2O B13961288 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide CAS No. 501442-51-9

2,3,6-Trifluoro-N-(4-pyridinyl)benzamide

Cat. No.: B13961288
CAS No.: 501442-51-9
M. Wt: 252.19 g/mol
InChI Key: LKZGBIPSDORZBA-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-N-(4-pyridinyl)benzamide is an organic compound with the molecular formula C12H7F3N2O It is a derivative of benzamide, characterized by the presence of trifluoromethyl groups at the 2, 3, and 6 positions of the benzene ring and a pyridinyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,3,6-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6-Trifluoro-N-(4-pyridinyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyridinyl group can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the presence of multiple trifluoromethyl groups and a pyridinyl group, which confer distinct chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

501442-51-9

Molecular Formula

C12H7F3N2O

Molecular Weight

252.19 g/mol

IUPAC Name

2,3,6-trifluoro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H7F3N2O/c13-8-1-2-9(14)11(15)10(8)12(18)17-7-3-5-16-6-4-7/h1-6H,(H,16,17,18)

InChI Key

LKZGBIPSDORZBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)NC2=CC=NC=C2)F)F

Origin of Product

United States

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